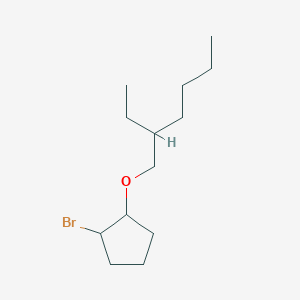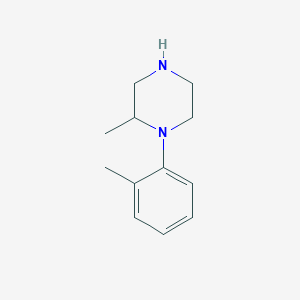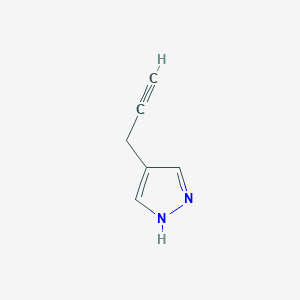![molecular formula C13H13FO2 B13627431 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane skeleton can significantly alter the acidity and basicity of neighboring functional groups, making this compound particularly interesting for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed, which includes the incorporation of fluorine atoms into the structure . The synthetic route often involves the use of common intermediates and functional handles such as alcohol, amine, and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable approach mentioned above suggests that it can be produced in significant quantities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve standard organic solvents and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of a fluorine atom can significantly alter the electronic properties of the compound, affecting its binding affinity and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a methylphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c1-8-3-2-4-9(5-8)12-6-13(7-12,10(12)14)11(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
CJHXICDKNDMCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


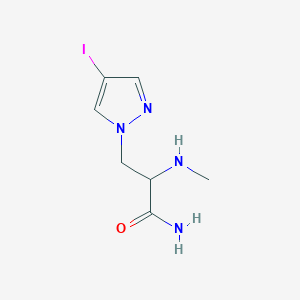

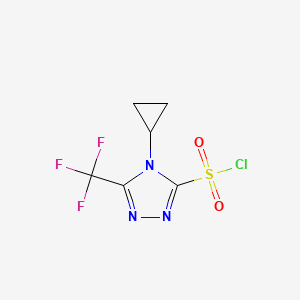
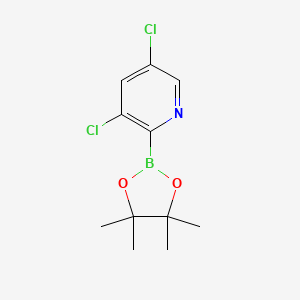
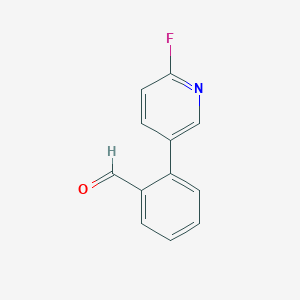
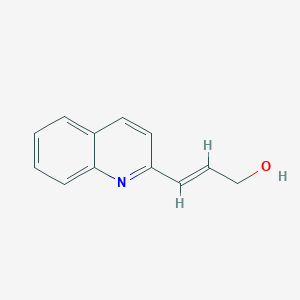
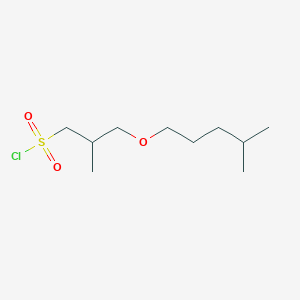

![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
